molecular formula C8H15NO3 B1279698 Ethyl 2-(morpholin-3-yl)acetate CAS No. 81684-84-6

Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698
CAS No.: 81684-84-6
M. Wt: 173.21 g/mol
InChI Key: JEDBOPXFYYFSLI-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-3-yl)acetate is an organic compound that features a morpholine ring substituted at the 3-position with an ethyl acetate group

Properties

IUPAC Name

ethyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBOPXFYYFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472688
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81684-84-6
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Alkaline Conditions

In a representative procedure, morpholine reacts with ethyl chloroacetate in the presence of sodium hydroxide (NaOH) or triethylamine (Et₃N) as a base. The reaction proceeds at room temperature in benzene or tetrahydrofuran (THF), yielding the product after 6–12 hours. Purification via column chromatography (petroleum ether/ethyl acetate) affords the ester in 60–75% yield.

Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents like THF improve reaction rates compared to benzene.
  • Base Stoichiometry : A 1:1 molar ratio of base to ethyl chloroacetate minimizes side reactions.

Industrial-Scale Production

Industrial protocols utilize batch reactors with stringent temperature control (25–40°C) and excess morpholine to drive the reaction to completion. Distillation under reduced pressure (40–60 mmHg) isolates the product with >90% purity.

Catalytic Methods

Chromium-Catalyzed Amidation

A chromium(III) chloride (CrCl₃)-catalyzed method involves reacting morpholine with ethyl 2-diazoacetate in THF at 90°C. Magnesium (Mg) and trimethylsilyl chloride (TMSCl) act as co-catalysts, facilitating diazo decomposition. After 12 hours, silica gel chromatography (ethyl acetate/petroleum ether) yields 56% product.

Mechanistic Insight :
The reaction proceeds via a carbene intermediate, which undergoes insertion into the N–H bond of morpholine.

Silver-Catalyzed Oxidative Coupling

Silver carbonate (Ag₂CO₃) and potassium persulfate (K₂S₂O₈) enable the coupling of morpholine with ethyl acetates in dimethylformamide (DMF) at 120°C. This method, optimized for 20-hour reactions, achieves 60–93% yield depending on substituents.

Reaction Conditions :

  • Catalyst Loading : 10 mol% Ag₂CO₃ and 120 mol% K₂S₂O₈.
  • Solvent : DMF enhances solubility of intermediates.

Reductive Amination

Ethyl 2-oxoacetate reacts with morpholine under reductive conditions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method, though less common, provides moderate yields (40–55%) and requires strict anhydrous conditions.

Example Procedure :

  • Ethyl 2-oxoacetate (1.0 equiv) and morpholine (1.2 equiv) are stirred in ethanol at 0°C.
  • NaBH₄ (1.5 equiv) is added portion-wise.
  • The mixture is refluxed for 8 hours, followed by extraction with ethyl acetate.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

Method Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
Nucleophilic Substitution NaOH/Et₃N THF 25 6–12 60–75
Chromium Catalysis CrCl₃/Mg/TMSCl THF 90 12 56
Silver Catalysis Ag₂CO₃/K₂S₂O₈ DMF 120 20 60–93
Reductive Amination NaBH₄ Ethanol 80 8 40–55

Key Observations :

  • Silver-catalyzed methods offer the highest yields but require elevated temperatures.
  • Nucleophilic substitution is preferred for scalability and simplicity.

Purification and Characterization

Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (1:4 to 1:10) is the standard purification method. High-performance liquid chromatography (HPLC) is employed for pharmaceutical-grade material.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.12 (q, 2H, OCH₂CH₃), 3.72 (m, 4H, morpholine OCH₂), 2.85 (s, 2H, CH₂CO), 1.25 (t, 3H, CH₃).
  • IR : 1732 cm⁻¹ (C=O stretch), 1115 cm⁻¹ (C–O–C morpholine).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(morpholin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Ethyl 2-(morpholin-3-yl)ethanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(morpholin-3-yl)acetate serves as an important precursor in the synthesis of various drug candidates. Its unique structural characteristics allow it to be modified into more complex molecules with potential therapeutic benefits.

Drug Development

Research indicates that this compound can be utilized in the synthesis of inhibitors targeting enzymes such as monoacylglycerol lipase, which has implications for pain management and obesity treatment.

Antimicrobial Activity

Studies have shown that derivatives of morpholine compounds exhibit significant antimicrobial properties. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Biological Research

The compound's ability to modulate biological pathways makes it valuable in biological research.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific metabolic enzymes, suggesting applications in treating metabolic disorders.

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of morpholine derivatives against Candida species, indicating that this compound could be developed into effective antifungal agents .

Material Science

In addition to its biological applications, this compound is also being explored in material science for its potential use in producing specialty chemicals and materials.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with significant minimum inhibitory concentrations (MIC) values.
Enzyme InhibitionInhibited key enzymes involved in metabolic pathways, indicating potential for drug development targeting metabolic disorders.
Antifungal ActivityShowed fungicidal activity against Candida albicans and other fungal strains; structural modifications improved stability and efficacy.
Anti-tumor PotentialMorpholine-based compounds exhibited anti-proliferation activities against ovarian cancer cells, suggesting novel therapeutic avenues.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-3-yl)acetate involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the ethyl acetate group.

    Ethyl 2-(morpholin-2-yl)acetate: A positional isomer with the morpholine ring substituted at the 2-position.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: Ethyl 2-(morpholin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group enhances its solubility and reactivity compared to simpler morpholine derivatives.

Biological Activity

Ethyl 2-(morpholin-3-yl)acetate (EMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of EMA typically involves the reaction of ethyl bromoacetate with morpholine under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. The overall reaction can be summarized as follows:

  • Reaction of Ethyl Bromoacetate with Morpholine :
    • Ethyl bromoacetate reacts with morpholine in the presence of a base (e.g., sodium hydroxide) to yield this compound.
  • Formation of Hydrochloride Salt :
    • The resulting product is treated with hydrochloric acid to form this compound hydrochloride.

This synthetic route is efficient and allows for the production of EMA in a laboratory setting, as well as in industrial applications where continuous flow processes may be utilized for scalability .

EMA exhibits biological activity through its interaction with various molecular targets. As a ligand, it can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. This mechanism is critical for its potential therapeutic effects, particularly in enzyme interactions and metabolic pathways .

Antimicrobial Properties

Recent studies have indicated that EMA possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potent activity against multidrug-resistant organisms. For instance, compounds structurally related to EMA have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against Enterococcus faecalis and Staphylococcus aureus .

Enzyme Inhibition

EMA has also been studied for its potential to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. The compound's ability to act as a dual inhibitor of DNA gyrase and topoisomerase IV has been highlighted, making it a candidate for further development in antibacterial therapies .

Study on Antibacterial Activity

In a recent study focusing on the antibacterial activity of EMA and its derivatives, researchers found that EMA exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study employed various assays to determine MIC values and assessed the compound's efficacy in vivo using mouse models infected with resistant bacterial strains .

Research on Enzyme Interactions

Another significant area of research involves the use of EMA in studying enzyme interactions. The compound has been used to explore its effects on metabolic pathways, particularly those involving morpholine derivatives. These studies are crucial for understanding how EMA can be utilized in drug development targeting specific enzymatic functions .

Comparison with Similar Compounds

To better understand the uniqueness of EMA, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotable Features
Ethyl 2-(morpholin-2-yl)acetateModerate antibacterial activityDifferent positional isomerism
Morpholine derivativesVarious biological activities including antitumor effectsCommon structural motif in bioactive compounds

EMA's specific structural configuration imparts distinct reactivity and biological activity compared to these similar compounds, making it valuable in various applications .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(morpholin-3-yl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via alkylation of morpholin-3-yl intermediates. A representative procedure involves:

Deprotonation : Use LHMDS (lithium hexamethyldisilazide) in THF at -70°C to deprotonate the morpholinone core .

Alkylation : React with α-bromoacetate (e.g., ethyl bromoacetate) to introduce the acetate side chain .

Purification : Flash chromatography with gradients of methanol in dichloromethane (0–10%) yields the product as a racemic mixture (73% yield) .
Variations in base strength (e.g., DIPEA vs. LHMDS) and solvent polarity significantly affect regioselectivity and byproduct formation.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and ester functionality (e.g., δ ~4.1 ppm for ethyl ester protons) .
  • Mass Spectrometry : ESI/APCI(+) detects the molecular ion peak (e.g., m/z 202 [M+H]+^+) .
  • X-ray Crystallography : SHELXL refinement resolves stereochemistry and crystal packing, particularly for derivatives with modified substituents .

Advanced Research Questions

Q. What strategies improve the plasma stability of this compound derivatives for in vivo applications?

  • Methodological Answer : The morpholin-2-one core is prone to hydrolysis in plasma. Stabilization strategies include:

Lactone Ring Modifications : Introduce electron-withdrawing groups (e.g., trifluoroethyl) at the 4-position to reduce ring-opening kinetics .

Amide Isosteres : Replace the ester with a tert-butyl carbamate, which is cleaved in acidic conditions post-administration .

Prodrug Design : Synthesize N-alkyl derivatives via reductive amination (e.g., using acetaldehyde/NaBH3_3CN) to enhance metabolic resistance .
Plasma half-life improvements (e.g., from 22 min to >2 hrs) are validated via LC-MS stability assays in mouse and human plasma .

Q. How can structural modifications of the morpholinone core enhance antifungal activity while minimizing cytotoxicity?

  • Methodological Answer :
  • Substituent Optimization :
  • 5-/6-Position Alkylation : Bulky groups (e.g., isopropyl) improve membrane penetration in Candida albicans (MIC reduction from 12.5 µg/mL to 3.1 µg/mL) .
  • 4-Position Functionalization : Acyl or sulfonyl groups (e.g., MsCl/DIPEA) enhance target binding to fungal lanosterol demethylase .
  • Cytotoxicity Screening : Use PM (phenotype microarray) assays to compare mammalian cell viability (e.g., HepG2) vs. fungal MFC (minimal fungicidal concentration) .

Q. What computational or experimental methods resolve contradictions in regioselectivity during morpholinone alkylation?

  • Methodological Answer : Contradictions arise from competing N- vs. O-alkylation pathways. Resolution strategies include:

DFT Calculations : Predict thermodynamic favorability of N-alkylation under LHMDS conditions (ΔG ≈ -5.2 kcal/mol) .

Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediates favoring N-alkylation at low temperatures (-70°C) .

Isotopic Labeling : Use 13^{13}C-labeled ethyl bromoacetate to trace bond formation via NMR .

Data Analysis and Validation

Q. How do crystallographic refinement tools like SHELXL improve structural accuracy for morpholinone derivatives?

  • Methodological Answer : SHELXL refines high-resolution X-ray data by:

Twinned Data Handling : Detects pseudo-merohedral twinning via Hooft parameter analysis (|y| < 0.05) .

Anisotropic Displacement Parameters : Models thermal motion for non-H atoms, reducing R1_1 values to <0.05 .

Hydrogen Bond Networks : SHELXPRO visualizes interactions (e.g., N–H···O=C) critical for supramolecular assembly .

Methodological Pitfalls and Troubleshooting

Q. Why do ester hydrolysis conditions (acidic vs. basic) lead to variable yields of carboxylic acid intermediates?

  • Methodological Answer :
  • Acidic Hydrolysis (TFA/DCM) : Rapid cleavage (6 hrs) but risks lactone ring degradation .
  • Basic Hydrolysis (LiOH/dioxane) : Slower (45 min) but preserves morpholinone integrity. Optimal pH control (pH 10–12) minimizes side reactions .
    Validation via TLC (Rf_f shift from 0.7 to 0.3 in EtOAc/hexane) ensures complete conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 2
Ethyl 2-(morpholin-3-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.